An In-depth Technical Guide to Notum Palmitoleoyl-Protein Carboxylesterase: Discovery, Function, and Therapeutic Inhibition
An In-depth Technical Guide to Notum Palmitoleoyl-Protein Carboxylesterase: Discovery, Function, and Therapeutic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Notum, a secreted palmitoleoyl-protein carboxylesterase, has emerged as a critical negative regulator of the Wnt signaling pathway. Initially identified for its role in developmental processes in Drosophila, its function as a Wnt deacylase in mammals has significant implications for a range of pathologies, including osteoporosis, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the discovery of Notum, its enzymatic function, and the methodologies employed to identify and characterize its inhibitors. Detailed experimental protocols, quantitative data on key inhibitors, and visual representations of its mechanism and drug discovery workflows are presented to support ongoing research and therapeutic development efforts in this promising area.
Discovery and Function of Notum
Notum was first discovered in genetic screens in the fruit fly, Drosophila melanogaster, as a gene that interacts with Wingless (the Drosophila homolog of Wnt).[1] Its name, "Notum," refers to a region of the fly's thorax.[2] Early studies revealed that Notum acts as a feedback inhibitor of Wnt signaling.[1][2]
Subsequent research in vertebrate systems elucidated its precise biochemical function. Notum is a secreted enzyme belonging to the α/β hydrolase superfamily, characterized by a conserved Ser-His-Asp catalytic triad.[3] Its primary role is to antagonize Wnt signaling by acting as a deacylase.[1] Specifically, Notum removes a palmitoleate group from a conserved serine residue on Wnt proteins.[2][4][5][6] This lipid modification is essential for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling cascades.[4] By cleaving this palmitoleate moiety, Notum renders Wnt proteins inactive, thereby suppressing Wnt signaling.[1][4][5]
The inactivation of Wnt signaling by Notum has profound physiological and pathological consequences. Wnt signaling is crucial for embryonic development, tissue homeostasis, and stem cell regulation. Dysregulation of this pathway is implicated in numerous diseases. Consequently, Notum has become an attractive therapeutic target. Inhibition of Notum can restore Wnt signaling, offering potential treatments for conditions characterized by insufficient Wnt activity, such as osteoporosis and certain neurodegenerative disorders. Conversely, the role of Notum in cancer is complex, as it can act as both a tumor suppressor and an oncogene depending on the context.[4]
Quantitative Data: Notum Inhibitors
Several small molecule inhibitors of Notum have been developed and characterized. The following table summarizes the in vitro potency of three prominent examples: LP-922056, ABC99, and ARUK3001185. These inhibitors have been instrumental in probing the function of Notum in various disease models.
| Inhibitor | Target | Assay Type | IC50 (nM) | EC50 (nM) | Species | Reference(s) |
| LP-922056 | Notum | Cellular Assay | - | 21 | Human | [7][8][9] |
| Notum | Cellular Assay | - | 55 | Mouse | [7][8][9] | |
| ABC99 | Notum | Competitive ABPP | 13 | - | Human | [10][11][12][13] |
| Notum | TCF/LEF Reporter Assay | - | 89 | Human | [11][12][13] | |
| ARUK3001185 | Notum | OPTS Biochemical Assay | 6.7 | - | Human | [14][15][16][17] |
| Notum | TCF/LEF Reporter Assay | - | 110 | Human | [15] |
Note: IC50 (half maximal inhibitory concentration) values typically refer to biochemical assays measuring direct enzyme inhibition, while EC50 (half maximal effective concentration) values are derived from cell-based assays measuring the functional outcome of Notum inhibition (i.e., restoration of Wnt signaling). ABPP stands for Activity-Based Protein Profiling.
Experimental Protocols
Notum Carboxylesterase Activity Assay (OPTS Biochemical Assay)
This cell-free biochemical assay is commonly used to measure the enzymatic activity of Notum and to determine the IC50 values of its inhibitors. The assay utilizes a synthetic fluorescent substrate, trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Hydrolysis of the octanoyl group from OPTS by Notum results in an increase in fluorescence, which can be quantified.
Materials:
-
Recombinant human Notum protein
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate
-
Assay buffer (e.g., 50 mM MES, 100 mM NaCl, pH 6.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the test compounds to the wells. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
-
Add recombinant Notum protein to all wells except the background controls.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the OPTS substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[3][18]
Wnt Signaling TCF/LEF Luciferase Reporter Assay
This cell-based assay is used to assess the ability of Notum inhibitors to restore Wnt signaling in the presence of Notum. It employs a reporter cell line (e.g., HEK293) that has been engineered to express luciferase under the control of a TCF/LEF (T-cell factor/lymphoid enhancer factor) responsive element. Activation of the canonical Wnt pathway leads to the expression of luciferase, which can be measured as a luminescent signal.
Materials:
-
HEK293 TCF/LEF luciferase reporter cell line
-
Cell culture medium and supplements
-
Recombinant Wnt3a protein
-
Recombinant Notum protein
-
Test compounds (potential inhibitors) dissolved in DMSO
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Glo™ EX Reagent)
-
Luminometer
Procedure:
-
Seed the HEK293 TCF/LEF reporter cells into the 96-well plates and allow them to adhere overnight.[19]
-
The next day, treat the cells with a mixture of recombinant Wnt3a, recombinant Notum, and serial dilutions of the test compound.[5]
-
Include control wells:
-
Untreated cells (basal Wnt activity)
-
Cells treated with Wnt3a only (maximal Wnt stimulation)
-
Cells treated with Wnt3a and Notum (inhibited Wnt signaling)
-
-
Incubate the plate for a specified period (e.g., 5-6 hours or overnight) at 37°C in a CO2 incubator.[19][20]
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.[21]
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for cell lysis and the luciferase reaction to stabilize.[19]
-
Measure the luminescence in each well using a luminometer.
-
Normalize the data (e.g., to the Wnt3a-only control) and plot the results as a function of inhibitor concentration to determine the EC50 value for the restoration of Wnt signaling.[22]
Mass Spectrometry for Covalent Adduct Detection
For covalent inhibitors, mass spectrometry (MS) is a crucial technique to confirm the formation of a covalent bond between the inhibitor and Notum.
Procedure Outline:
-
Incubate purified recombinant Notum protein with the covalent inhibitor under near-physiological buffer conditions (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl).[4]
-
After incubation (e.g., 1 hour at room temperature), separate the protein-inhibitor complex from the unbound inhibitor using techniques like reversed-phase chromatography.[4]
-
Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS).[4]
-
Compare the mass of the inhibitor-treated Notum with that of the untreated (apo) enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
To further validate that the covalent modification occurs at the active site, perform the same experiment using a catalytically inactive mutant of Notum (e.g., S232A, where the active site serine is replaced with alanine). The absence of a mass shift in the mutant protein confirms that the covalent interaction is dependent on the active site nucleophile.[4]
Visualizations
Wnt Signaling Pathway and Notum Inhibition
Caption: Canonical Wnt signaling pathway and the inhibitory action of Notum.
Notum Inhibitor Discovery Workflow
Caption: A typical workflow for the discovery and development of Notum inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LP 922056 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 9. LP 922056 (6691) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ABC99 |CAS: 2331255-53-7 Probechem Biochemicals [probechem.com]
- 13. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ARUK3001185 | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 16. ARUK3001185 | CymitQuimica [cymitquimica.com]
- 17. ARUK3001185 - TargetMol Chemicals Inc [bioscience.co.uk]
- 18. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
